2,4-Difluoronitrobenzene
Description
Structural and Electronic Characteristics Relevant to Reactivity
The reactivity of 2,4-difluoronitrobenzene is profoundly influenced by the interplay of its fluorine substituents and the nitro group. These functional groups modulate the electron density of the aromatic ring, thereby dictating its behavior in chemical reactions.
Influence of Fluorine Substituents on Aromatic Ring Electron Density
Fluorine, being the most electronegative element, exerts a strong electron-withdrawing inductive effect (σ-effect) on the aromatic ring. nih.gov This effect leads to a decrease in electron density on the carbon atoms of the benzene (B151609) ring, particularly those in close proximity to the fluorine atoms. csbsju.edu This withdrawal of electron density through the sigma bonds makes the aromatic ring more electron-deficient. nih.gov
However, fluorine also possesses lone pairs of electrons that can be donated back into the aromatic π-system, a phenomenon known as a positive mesomeric or resonance effect (+M-effect). nih.govcsbsju.edu This donation of electron density through resonance partially counteracts the inductive effect. csbsju.edu The interplay between the strong inductive withdrawal and the weaker resonance donation ultimately results in a net deactivation of the ring towards electrophilic attack, but an activation towards nucleophilic attack. nih.govcsbsju.edu The substitution of hydrogen with fluorine atoms can also create new π-orbitals that can enhance the stability of the ring. acs.orgnih.gov
Impact of Nitro Group on Electrophilicity and Nucleophilic Attack
The nitro group (NO2) is a potent electron-withdrawing group, acting through both inductive and resonance effects. nih.govdoubtnut.com It significantly reduces the electron density of the aromatic ring, thereby increasing its electrophilicity. nih.gov This pronounced electron deficiency makes the ring highly susceptible to nucleophilic attack. nih.govlibretexts.org
Specifically, the nitro group strongly activates the positions ortho and para to it for nucleophilic aromatic substitution (SNAr). doubtnut.comlibretexts.org In this compound, the fluorine atoms are located at these activated positions. The presence of the nitro group facilitates the attack of nucleophiles at these carbons by stabilizing the intermediate Meisenheimer complex formed during the reaction. acs.org This stabilization is a key factor in the high reactivity of this compound in SNAr reactions. libretexts.orgacs.org
Historical Context and Evolution in Synthetic Organic Chemistry
The synthesis of this compound has been a subject of interest for its utility as a synthetic intermediate. google.com Early methods for its preparation involved the reaction of 2,4-dichloronitrobenzene (B57281) with potassium fluoride (B91410), often in the presence of solvents like sulfolane (B150427) or dimethyl sulfoxide (B87167). google.com Further developments led to the use of phase transfer catalysts to improve the efficiency of this reaction. google.comgoogle.com
Over time, this compound has established itself as a crucial building block in organic synthesis. chemimpex.com Its ability to undergo regioselective nucleophilic aromatic substitution has been exploited in the synthesis of a wide array of more complex molecules. acs.org For instance, it has been used in the synthesis of 2,4-difluoro-5-nitrobenzenesulfonic acid and (±)-horsfiline. chemicalbook.comsigmaaldrich.com
Current Research Significance and Emerging Trends in Specialized Chemical Applications
The unique reactivity of this compound continues to make it a valuable tool in modern chemical research, particularly in the pharmaceutical and agrochemical sectors. chemimpex.comgoogle.com
Pharmaceutical Industry Research
In the pharmaceutical industry, this compound serves as a key starting material for the synthesis of various active pharmaceutical ingredients (APIs). chemimpex.comaarti-industries.com Its activated fluorine atoms can be readily displaced by a variety of nucleophiles, allowing for the introduction of diverse functional groups necessary for biological activity. acs.org This versatility has been leveraged in the development of new drug candidates. chemimpex.com For example, it is a precursor in the synthesis of resin-bound 2-arylaminobenzimidazoles and is used in the preparation of 4-thiazolidinone (B1220212) derivatives which have shown antimicrobial properties. chemicalbook.com
Agrochemical Industry Research
The agrochemical industry also utilizes this compound as an important intermediate for the creation of new crop protection agents. chemimpex.comaarti-industries.com Its chemical properties are exploited to synthesize novel herbicides, fungicides, and insecticides. chemimpex.com For instance, it is a reactant in the synthesis of teflubenzuron, a pesticide. google.com The compound is also a precursor for the synthesis of 2,4-difluoroaniline (B146603), which is a starting material for various organic syntheses, including the preparation of certain anti-inflammatory and analgesic agents. googleapis.com
Interactive Data Table: Properties of this compound
| Property | Value |
| Molecular Formula | C6H3F2NO2 nih.gov |
| Molecular Weight | 159.09 g/mol nih.gov |
| Appearance | Light yellow to brown clear liquid chemimpex.com |
| Melting Point | 9-10 °C sigmaaldrich.com |
| Boiling Point | 203-204 °C sigmaaldrich.com |
| Density | 1.451 g/mL at 25 °C sigmaaldrich.com |
| Refractive Index | n20/D 1.511 sigmaaldrich.com |
| CAS Number | 446-35-5 nih.gov |
Materials Science and Advanced Polymer Research
In the realm of materials science, this compound is a crucial component in the development of advanced polymers with desirable properties such as high thermal stability, chemical resistance, and specific electronic characteristics. chemimpex.com Its utility lies in its function as a monomer or a precursor to monomers used in polymerization reactions.
The synthesis of novel nitrogenous heterocyclic polyaromatic ether monomers often involves precursors derived from or analogous to this compound. These monomers can then undergo self-polycondensation or copolymerization to yield polymers with high molecular weights and excellent thermal stability, with 5% weight loss temperatures often exceeding 500 °C. nih.gov The resulting polymers often exhibit improved solubility in organic solvents compared to their non-fluorinated or non-nitrogen-containing counterparts, which is a significant advantage for processing and application. nih.gov
Interactive Data Table:
Analytical Chemistry Reagent Development
The reactivity of this compound makes it a valuable reagent in analytical chemistry, particularly in the development of derivatizing agents for chromatography. chemimpex.com Derivatization is a technique used to convert an analyte into a product that is more easily detected or separated.
While 2,4-dinitrophenylhydrazine (B122626) (DNPH) is a more commonly cited reagent for the derivatization of carbonyl compounds, the principles of using activated aromatic compounds for derivatization are similar. nih.govresearchgate.net The electrophilic nature of the carbon atoms bearing the fluorine atoms in this compound allows it to react with nucleophilic functional groups in analytes, such as amines and thiols. This reaction attaches the difluoronitrophenyl moiety to the analyte, which can enhance its detectability by various chromatographic detectors, especially those sensitive to nitroaromatic or fluorinated compounds.
For example, a related compound, 2,4-dinitrofluorobenzene, is used for the analysis of N-terminal amino acids in peptides and proteins. libretexts.org The reaction of the fluoro group with the amino group of the amino acid allows for the labeling and subsequent identification of the terminal residue. Similarly, this compound can be employed to develop new derivatizing agents for the sensitive detection of various biomolecules and other organic compounds in complex matrices.
Environmental Studies on Nitroaromatic Compound Behavior
This compound serves as a model compound in environmental studies focused on the fate and behavior of nitroaromatic compounds. chemimpex.com Nitroaromatics are a class of chemicals that can be environmental pollutants, and understanding their degradation pathways is crucial for remediation efforts.
Research into the biodegradation of nitroaromatic compounds often utilizes compounds like this compound to investigate the enzymatic processes carried out by microorganisms. mdpi.comnih.gov While specific studies on the biodegradation of this compound are not as prevalent as those on compounds like 2,4-dinitrotoluene (B133949) (2,4-DNT), the principles are transferable. researchgate.net Bacteria and fungi have been shown to degrade nitroaromatic compounds through various metabolic pathways. mdpi.com These pathways can involve the reduction of the nitro group and the hydroxylation or dehalogenation of the aromatic ring.
By studying the transformation of this compound in the presence of specific microbial strains, researchers can elucidate the mechanisms of nitroaromatic degradation. This knowledge is essential for developing bioremediation strategies for sites contaminated with these types of pollutants.
Frontiers in Fluorine Chemistry Research
This compound is a key substrate in the field of fluorine chemistry, which explores the synthesis and properties of fluorine-containing organic compounds. chemimpex.com The presence of two reactive fluorine atoms makes it a valuable precursor for the synthesis of a wide range of other fluorinated molecules. chemicalbull.com
The primary reaction utilized in this context is nucleophilic aromatic substitution (SNAr). sigmaaldrich.comnih.gov The two fluorine atoms on the benzene ring are activated by the electron-withdrawing nitro group, making them susceptible to displacement by various nucleophiles. libretexts.org This allows for the sequential and regioselective introduction of different functional groups onto the aromatic ring. nih.gov
For instance, the reaction of this compound with one nucleophile can lead to a monosubstituted product, which can then be reacted with a second, different nucleophile to yield a disubstituted product with a precisely controlled substitution pattern. This stepwise functionalization is a powerful tool for building complex molecular architectures. Research has explored the reaction of this compound with nucleophiles such as amines (e.g., morpholine) to create new compounds. sigmaaldrich.comichrom.com These reactions are fundamental to the development of new pharmaceuticals, agrochemicals, and functional materials where the presence of fluorine can impart unique and desirable properties. chemimpex.comchemicalbull.com
Interactive Data Table:
Structure
2D Structure
Properties
IUPAC Name |
2,4-difluoro-1-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F2NO2/c7-4-1-2-6(9(10)11)5(8)3-4/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJXOVESYJFXCGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0032869 | |
| Record name | 1-Nitro-2,4-difluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0032869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
446-35-5 | |
| Record name | 2,4-Difluoronitrobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=446-35-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Nitro-2,4-difluorobenzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000446355 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4-Difluoronitrobenzene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10259 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzene, 2,4-difluoro-1-nitro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Nitro-2,4-difluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0032869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-difluoro-4-nitrobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.517 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,4-DIFLUORONITROBENZENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6398Y1D7JS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Advanced Synthetic Methodologies and Reaction Pathways of 2,4 Difluoronitrobenzene
De Novo Synthesis Strategies for 2,4-Difluoronitrobenzene
The de novo synthesis of this compound can be approached through several strategic pathways, each with its own set of conditions and outcomes.
Nitration of 1,3-Difluorobenzene (B1663923)
One of the primary methods for synthesizing this compound is through the nitration of 1,3-difluorobenzene. nih.govsigmaaldrich.comchemicalbook.com This reaction typically involves treating 1,3-difluorobenzene with a nitrating agent, such as a mixture of nitric acid and sulfuric acid. The fluorine atoms on the benzene (B151609) ring direct the incoming nitro group to the positions ortho and para to them. Due to the presence of two fluorine atoms, the major product formed is this compound.
A process for preparing 2,4-dichlorofluorobenzene involves the nitration of fluorobenzene (B45895) to produce a nitrofluorobenzene mixture. google.com This mixture, containing p-nitrofluorobenzene and a small amount of 2,4-dinitrofluorobenzene, is then subjected to further reactions. google.com
Fluorination of Nitrobenzene (B124822) Derivatives
Another synthetic route involves the fluorination of dinitrobenzene derivatives. For instance, 2,4-dinitrobenzene can be reacted with a fluorinating agent to yield this compound. biosynth.com However, this method can be less common due to the harsh conditions required and the potential for side reactions.
Reaction of 2,4-Dichloronitrobenzene (B57281) with Fluorinating Agents
A widely utilized industrial method for the synthesis of this compound is the halogen exchange reaction of 2,4-dichloronitrobenzene with a fluorinating agent, most commonly potassium fluoride (B91410). google.comgoogle.com This reaction is a nucleophilic aromatic substitution where fluoride ions replace the chloride ions.
The efficiency of the fluorination of 2,4-dichloronitrobenzene is significantly enhanced by the use of specific catalyst systems.
Sulfone Compounds : A process has been developed that employs sulfone compounds with the general formula R¹-SO₂-R² (where R¹ and R² are the same or different C1-3 alkyl groups) as catalysts. google.com This method involves reacting 2,4-dichloronitrobenzene with potassium fluoride in the presence of these sulfone compounds. google.com The use of dimethyl sulfone is particularly noted, often in the presence of an inert organic solvent. google.com
Phase Transfer Catalysts (PTCs) : Phase transfer catalysts are instrumental in facilitating the reaction between the solid potassium fluoride and the organic substrate. Quaternary ammonium (B1175870) and phosphonium (B103445) salts are commonly employed. google.comgoogle.com For example, hexadecyltriethylphosphonium bromide has been used as a catalyst, achieving over 65% conversion to this compound after 21 hours at 180°C. google.com Tetramethylammonium (B1211777) salts are also effective and can withstand high reaction temperatures without significant inactivation. google.com The use of PTCs like tetramethylammonium chloride in a solvent such as DMF can lead to high conversion and yield of the desired product. researchgate.net Chiral quaternary ammonium salts have been used in enantioselective fluorination reactions, highlighting the versatility of PTCs. buchler-gmbh.com
| Catalyst Type | Specific Example | Reaction Conditions | Outcome | Reference |
| Sulfone Compound | Dimethyl Sulfone | With Potassium Fluoride | Effective synthesis of this compound | google.com |
| Phase Transfer Catalyst | Hexadecyltriethylphosphonium bromide | 180°C, 21 hours | >65% conversion | google.com |
| Phase Transfer Catalyst | Tetramethylammonium chloride | In DMF, 150°C, 15 hours | 97.86% conversion, 91.58% yield | researchgate.net |
| Phase Transfer Catalyst | Chiral Quaternary Ammonium Salts | Various | Enantioselective fluorination | buchler-gmbh.com |
The choice of solvent plays a critical role in the efficiency and selectivity of the fluorination reaction.
Aprotic Polar Solvents : Solvents like dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) are often used. google.comchemicalbook.com These solvents help to dissolve the reactants and facilitate the nucleophilic substitution. In a study using p-chloronitrobenzene, DMF was found to be an effective solvent when used with a phase transfer catalyst. researchgate.net
Sulfolane (B150427) : U.S. Patent 4,164,517 describes the use of sulfolane as a solvent for the reaction of dichloronitrobenzenes with potassium fluoride at temperatures above 200°C. google.com The yield of the reaction can be increased by increasing the proportion of sulfolane. google.com
Solvent-Free Conditions : Interestingly, high yields of chlorofluoronitrobenzenes and difluoronitrobenzenes can also be achieved in the absence of a solvent by heating dichloronitrobenzene in molar excess with an alkali metal fluoride and a phase transfer catalyst at temperatures not exceeding 200°C. google.com
Nucleophilic Aromatic Substitution (SNAr) Reactions of this compound
This compound is highly activated towards nucleophilic aromatic substitution (SNAr) due to the presence of the electron-withdrawing nitro group and two fluorine atoms. nih.govlibretexts.org The fluorine atom at the 2-position (ortho to the nitro group) is generally more reactive towards nucleophiles than the fluorine at the 4-position (para to the nitro group). rsc.org
This reactivity allows for the sequential displacement of the fluorine atoms, making it a valuable building block for a variety of functionalized molecules. nih.gov It can react with one or two different amines to create porous organic materials. nih.gov
The SNAr mechanism involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex, followed by the elimination of the leaving group (fluoride ion). acsgcipr.org The stability of this intermediate is enhanced by the electron-withdrawing nitro group. libretexts.org
Common nucleophiles that readily react with this compound include:
Amines : Reactions with amines are well-documented. For instance, the reaction with morpholine (B109124) has been studied in a flow reactor. sigmaaldrich.comichrom.com
Alcohols : Alkoxides, such as methoxide, react with this compound. Studies have shown that the 2-fluorine is replaced faster than the 4-fluorine. rsc.org
Thiols : Thiols and their corresponding thiolates are effective nucleophiles in SNAr reactions with activated aryl halides like this compound. acsgcipr.orgresearchgate.net
The regioselectivity of these reactions can be influenced by solvent effects. For example, nonpolar solvents have been shown to play a key role in achieving high ortho-selectivity in the SNAr reactions of this compound. nih.gov
| Nucleophile | Product Type | Key Findings | Reference |
| Amines (e.g., Morpholine) | Substituted aminonitrobenzenes | Reaction can be monitored and optimized in a flow reactor. sigmaaldrich.comichrom.com Can form porous organic materials. nih.gov | nih.govsigmaaldrich.comichrom.com |
| Alcohols (e.g., Methoxide) | Substituted alkoxynitrobenzenes | The 2-fluorine is more reactive than the 4-fluorine. rsc.org | rsc.org |
| Thiols | Substituted thionitrobenzenes | Effective nucleophiles for SNAr reactions with activated aryl halides. acsgcipr.org | acsgcipr.orgresearchgate.net |
Mechanistic Elucidation of SNAr Pathways with this compound
The nucleophilic aromatic substitution (SNAr) of this compound is a cornerstone reaction in organic synthesis, providing a versatile route to a wide array of functionalized aromatic compounds. The presence of two fluorine atoms, activated by a strongly electron-withdrawing nitro group, makes this molecule highly susceptible to nucleophilic attack. The mechanism and regioselectivity of these reactions are of significant academic and industrial interest.
The SNAr reaction of this compound proceeds through a well-established two-step addition-elimination mechanism. wikipedia.orglibretexts.org The initial and often rate-determining step involves the attack of a nucleophile on one of the electron-deficient carbon atoms bearing a fluorine atom. stackexchange.com This attack disrupts the aromaticity of the benzene ring and forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. wikipedia.orglibretexts.orgpearson.com This intermediate is characterized by the temporary tetrahedral (sp³) hybridization of the carbon atom under attack. libretexts.org The negative charge of the Meisenheimer complex is delocalized across the aromatic system and, crucially, onto the electron-withdrawing nitro group, which provides significant stabilization. wikipedia.orglibretexts.org
A critical aspect of the SNAr reaction with this compound is the regioselectivity—that is, whether the incoming nucleophile will replace the fluorine atom at the ortho (C2) or para (C4) position relative to the nitro group. The nitro group, being a powerful electron-withdrawing group, activates both the ortho and para positions towards nucleophilic attack. wikipedia.org
The preference for ortho versus para substitution is influenced by a combination of electronic and steric factors. stackexchange.com Computationally, it has been shown that the intermediate anionic σ-complexes formed upon nucleophilic addition at the para position are often more stable. researchgate.net However, the charge distribution in the starting this compound substrate can favor ortho attack. researchgate.net The interplay of these factors means that the regioselectivity can be highly sensitive to the reaction conditions and the nature of the nucleophile. researchgate.net For instance, studies have shown that the use of nonpolar solvents can favor ortho-selective nucleophilic substitution. researchgate.net
The structure and electronic properties of the nucleophile play a pivotal role in determining the regioselectivity of the SNAr reaction with this compound. rsc.org The nature of the nucleophile can alter the balance between ortho and para attack.
For example, in reactions with substituted lithium phenoxides in liquid ammonia (B1221849), the regioselectivity (o/p ratio) is dependent on the electronic nature of the substituent on the phenoxide. researchgate.net A weakening of the electron-donating capability of the substituent on the phenoxide leads to a decrease in the enthalpic preference for ortho-fluorine substitution. researchgate.net This suggests that more electron-donating nucleophiles may favor ortho attack, while less electron-donating or bulkier nucleophiles may shift the selectivity towards the para position. The reaction of this compound with various O-, S-, and N-nucleophiles has been shown to be highly regioselective, with the choice of a nonpolar solvent also playing a key role in promoting ortho-selectivity through a proposed six-membered polar transition state. researchgate.net
Table 1: Regioselectivity of SNAr Reaction of this compound with Various Nucleophiles
| Nucleophile | Solvent | Predominant Substitution Position | Reference |
|---|---|---|---|
| Morpholine | Deep Eutectic Solvents | Varies with DES composition | researchgate.net |
| Pyrrolidine (B122466) | Ethanol | Mixture of ortho and para | rsc.org |
| Substituted Lithium Phenoxides | Liquid Ammonia | Ortho or Para, depending on substituent | researchgate.net |
| O/S/N-Nucleophiles | Nonpolar Solvents | Ortho | researchgate.netresearchgate.net |
In SNAr reactions, the nature of the leaving group is a critical factor. Counterintuitively, for activated aryl halides, fluoride is an excellent leaving group, often superior to other halogens. stackexchange.comcsbsju.edu This is in stark contrast to SN1 and SN2 reactions where iodide is typically the best leaving group. The high electronegativity of fluorine plays a dual role. Firstly, it strongly activates the aromatic ring towards nucleophilic attack by inductively withdrawing electron density. Secondly, and more importantly in the context of the SNAr mechanism, it stabilizes the transition state leading to the Meisenheimer complex. stackexchange.com
Kinetic Investigations of SNAr Reactions with this compound
Kinetic studies provide invaluable insights into the reaction mechanism, including the determination of rate constants and activation energies. These parameters are crucial for understanding the factors that govern the reaction's speed and for optimizing reaction conditions.
The kinetics of SNAr reactions of this compound have been investigated using various techniques, including automated continuous-flow reactor systems coupled with online HPLC analysis. rsc.orgcore.ac.uk This methodology allows for the rapid generation of reaction profiles under a range of conditions, such as different temperatures and reactant concentrations. rsc.orgcore.ac.uk
For the reaction of this compound with pyrrolidine, kinetic models have been developed by fitting experimental data to a system of reactions. core.ac.uk This approach has enabled the determination of multiple rate constants and activation energies with a high degree of confidence. rsc.orgcore.ac.uk Such studies have demonstrated that it is possible to generate comprehensive kinetic data, including 4 rate constants and 4 activation energies, in a matter of hours. rsc.orgcore.ac.uk The activation energy for a chemical reaction provides a measure of the minimum energy required for the reaction to occur. Quantum mechanical calculations, such as Density Functional Theory (DFT), can be employed to estimate the activation energy barrier for the reaction. For some SNAr reactions, the calculated activation energy is consistent with a reaction that can proceed at room temperature. wuxiapptec.com
Table 2: Kinetic Parameters for the SNAr Reaction of this compound with Pyrrolidine
| Parameter | Value | Confidence | Reference |
|---|---|---|---|
| Number of Rate Constants Fitted | 4 | < 4% uncertainty | rsc.orgcore.ac.uk |
| Number of Activation Energies Fitted | 4 | < 4% uncertainty | rsc.orgcore.ac.uk |
Impact of Temperature on Reaction Kinetics
The rate of chemical reactions is significantly influenced by temperature, a principle that holds true for nucleophilic aromatic substitution (SNAr) reactions involving this compound. According to the collision model of chemical kinetics, an increase in temperature enhances the kinetic energy of reactant molecules. libretexts.orglibretexts.orgsolubilityofthings.com This leads to more frequent and energetic collisions, increasing the likelihood that colliding molecules will possess sufficient energy to overcome the activation energy (Ea) barrier. libretexts.orglibretexts.orgsolubilityofthings.com
The relationship between temperature and the reaction rate constant (k) is described by the Arrhenius equation: k = Ae-Ea/RT. libretexts.orglibretexts.org This equation illustrates that the rate constant increases exponentially with temperature. solubilityofthings.com For many reactions at room temperature, a general rule of thumb is that the reaction rate approximately doubles for every 10°C increase in temperature. libretexts.orglibretexts.orgsolubilityofthings.com
In the context of SNAr reactions, higher temperatures are often employed to drive the reaction to completion, especially when dealing with less reactive substrates or nucleophiles. For instance, in the synthesis of N,N-dimethylaniline derivatives from aryl fluorides, reaction temperatures are a key parameter, with studies examining a range from 65°C to 95°C to optimize conversion. nih.gov While very high temperatures can lead to unwanted side reactions or decomposition, controlling the temperature is a critical parameter for optimizing the yield and purity of the desired product in the synthesis of derivatives from this compound. The sensitivity of a reaction to temperature changes is indicated by its activation energy; a larger Ea signifies that the reaction rate is more strongly dependent on temperature. libretexts.orglibretexts.org
Continuous Flow Reactor Kinetics and Optimization
Continuous flow chemistry has emerged as a powerful technology for the synthesis of fine chemicals, offering advantages such as enhanced heat and mass transfer, improved safety, and the potential for automation and scalability. chemrxiv.orgnih.govyoutube.com The reaction of this compound with nucleophiles is well-suited for continuous flow processing.
The use of small-diameter tubing in flow reactors provides a large surface-area-to-volume ratio, which allows for precise temperature control and rapid mixing. chemrxiv.orgyoutube.com This is particularly beneficial for highly exothermic SNAr reactions. The nucleophilic aromatic substitution of this compound with morpholine has been successfully investigated using a flow reactor coupled with a simulated moving bed (SMB) chromatography module for in-line separation and purification. sigmaaldrich.com
Flow chemistry enables the optimization of reaction parameters such as temperature, pressure, and residence time to maximize yield and minimize by-product formation. The enhanced control over reaction conditions in a continuous flow setup can lead to higher product quality and more efficient processes compared to traditional batch methods. youtube.com
In an ideal plug flow reactor (PFR), all fluid elements travel at the same velocity, resulting in a single, well-defined residence time. However, in real tubular reactors, a parabolic velocity profile develops under laminar flow conditions, leading to a distribution of residence times, known as the residence time distribution (RTD). chemrxiv.org This distribution can affect the conversion and product selectivity of a reaction. chemrxiv.org
The breadth of the RTD is influenced by factors such as the reactor geometry (tubing diameter and length), flow rate, and the viscosity of the reaction mixture. chemrxiv.org A broad RTD means that some fluid elements spend significantly more or less time in the reactor than the mean residence time, which can lead to incomplete conversion or the formation of degradation products. chemrxiv.org
Several reactor designs aim to minimize the RTD and approximate plug flow behavior. Packed-bed reactors, where the tube is filled with a solid packing material, can disrupt the laminar flow profile and reduce axial dispersion. nih.gov Segmented flow, where the reaction mixture is carried as discrete droplets in an immiscible carrier fluid, can also dramatically narrow the RTD, leading to improved control over the reaction outcome. chemrxiv.org The design of the reactor, including the use of static mixers or specialized geometries like vortex tube reactors, can enhance mixing and mass transfer, further optimizing the reaction conditions. nih.gov
Table 1: Factors Influencing Residence Time Distribution (RTD) in Continuous Flow Reactors
| Factor | Impact on RTD | Optimization Strategy |
|---|---|---|
| Flow Rate | Higher flow rates can lead to more turbulent flow, narrowing the RTD. | Increase flow rate to transition from laminar to turbulent flow regime. |
| Tubing Diameter | Smaller diameter tubing generally leads to a narrower RTD. chemrxiv.org | Use microreactors or reactors with small internal channel dimensions. chemrxiv.org |
| Reactor Length | Longer reactors can increase the spread of the RTD due to axial dispersion. | Optimize reactor length based on reaction kinetics and desired conversion. |
| Viscosity | Higher viscosity can broaden the RTD. chemrxiv.org | Dilute the reaction mixture or increase the temperature to reduce viscosity. chemrxiv.org |
A key advantage of continuous flow chemistry is the ability to integrate real-time analytical techniques for online monitoring and process control. This allows for the continuous assessment of reaction performance and the rapid adjustment of process parameters to maintain optimal conditions.
Techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) can be coupled directly to the output of a flow reactor. nih.gov This provides immediate feedback on the conversion of reactants, the formation of products, and the presence of any impurities. For example, HPLC has been used to determine the conversion in SNAr reactions by monitoring the disappearance of the starting material. nih.gov
Spectroscopic methods, such as UV-Vis and infrared (IR) spectroscopy, are also well-suited for online monitoring. chemrxiv.org UV-Vis spectroscopy can be used to track the concentration of chromophoric species in real-time. chemrxiv.orgibpc.fr The formation of the colored Meisenheimer complex in many SNAr reactions provides a convenient spectroscopic handle for monitoring reaction progress. Electrochemical methods have also been developed for the real-time detection of related nitroaromatic compounds, suggesting their potential applicability for monitoring reactions of this compound. nih.govresearchgate.net
Application of Diverse Nucleophiles in SNAr
The SNAr reaction is a versatile method for the formation of carbon-heteroatom and carbon-carbon bonds to an aromatic ring. The reaction proceeds via an addition-elimination mechanism, where the nucleophile attacks the electron-deficient aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex. acsgcipr.org The presence of the strongly electron-withdrawing nitro group in this compound activates the aromatic ring towards nucleophilic attack.
A wide range of nucleophiles can be employed in SNAr reactions with this compound, including amines, alcohols, thiols, and carbanions. The reactivity of the nucleophile is a key factor in the success of the reaction. Stronger nucleophiles will generally react faster. The choice of base is also important, as it may be required to deprotonate a neutral nucleophile to generate a more reactive anionic species. acsgcipr.org
Amines are common nucleophiles in SNAr reactions, leading to the formation of N-arylated products which are important structural motifs in many pharmaceuticals and agrochemicals. Both primary and secondary amines, including aliphatic and aromatic amines, can be used.
The reaction of this compound with amines such as pyrrolidine, morpholine, and n-butylamine proceeds readily. The nucleophilic attack typically occurs at the carbon atom para to the nitro group, as this position is most activated and the resulting Meisenheimer complex is most stabilized by resonance. The reaction of this compound with morpholine has been studied in a continuous flow reactor, demonstrating the applicability of this technology for the synthesis of N-aryl morpholine derivatives. sigmaaldrich.com
The reaction of 1,2-difluoro-4,5-dinitrobenzene (B1590526) with various amines has been explored, showing that the fluorine atoms are displaced in preference to the nitro groups. researchgate.net This highlights the excellent leaving group ability of fluoride in SNAr reactions. In the reaction of 1-fluoro-2,4-dinitrobenzene (B121222) with piperidine, the kinetics were found to be dependent on the solvent and the concentration of the amine. deepdyve.com
Table 2: Examples of Amine Nucleophiles in SNAr Reactions with Fluoronitrobenzene Derivatives
| Fluoronitrobenzene Derivative | Amine Nucleophile | Key Findings | Reference |
|---|---|---|---|
| This compound | Morpholine | Reaction studied in a continuous flow reactor with SMB chromatography. sigmaaldrich.com | sigmaaldrich.com |
| 1-Fluoro-2,4-dinitrobenzene | Piperidine | Kinetics are sensitive to solvent and amine concentration. deepdyve.com | deepdyve.com |
| 1,2-Difluoro-4,5-dinitrobenzene | Various amines | Fluorine atoms are preferentially displaced over nitro groups. researchgate.net | researchgate.net |
| Aryl Fluorides | Dimethylamine (from DMF) | Successful SNAr reaction at 95°C in the presence of KOH. nih.gov | nih.gov |
Oxygen- and Sulfur-based Nucleophiles
The reactivity of this compound with oxygen and sulfur nucleophiles is a cornerstone of its synthetic utility. These reactions, primarily proceeding through nucleophilic aromatic substitution (SNAr), allow for the introduction of a wide range of functional groups.
With oxygen-based nucleophiles , such as phenoxides, the reaction with this compound can lead to the formation of diaryl ethers. These reactions are often carried out in the presence of a base to generate the more nucleophilic phenoxide ion. The regioselectivity of the substitution, meaning whether the fluorine at the C2 or C4 position is replaced, can be influenced by the reaction conditions and the nature of the nucleophile.
Sulfur-based nucleophiles , known for their high nucleophilicity, react readily with this compound. libretexts.org Thiols (R-SH) and their corresponding thiolates (R-S⁻) are potent nucleophiles that can displace one of the fluorine atoms to form thioethers. libretexts.org These reactions are valuable for the synthesis of various sulfur-containing compounds. The increased nucleophilicity of sulfur compared to oxygen often leads to faster reaction rates. libretexts.org Efficient methods have been developed for the synthesis of diaryl and aryl(vinyl) sulfides using iodonium (B1229267) salts as electrophilic arylation and vinylation reagents in transition-metal-free conditions. chemrxiv.org
A general and efficient one-step procedure has been developed for the synthesis of biaryl ethers by directly coupling electron-deficient aryl halides or aryl triflates with aryl t-butyldimethylsilyl (TBS) ethers using cesium carbonate (Cs₂CO₃). researchgate.net For electron-rich aryl halides, the addition of a catalytic amount of copper(I) iodide facilitates the reaction. researchgate.net This method is characterized by its rapid reaction times and good to excellent yields. researchgate.net
Lithium Phenoxides and Related Anionic Nucleophiles
The reaction of this compound with lithium phenoxides in liquid ammonia has been a subject of detailed study to understand the factors governing regioselectivity. researchgate.net The orientation of the aryloxydefluorination, specifically the ratio of ortho to para substitution, is dependent on the substituents present on the lithium phenoxide. researchgate.net
Research has shown that the enthalpic preference for the substitution of the ortho-fluorine atom decreases as the electron-donating capability of the substituent on the phenoxide weakens. researchgate.net The observed order of this preference is: p-OMe > p-Me ≈ p-Et > m-Me > H ≥ p-F. researchgate.net This indicates that stronger electron-donating groups on the phenoxide favor the displacement of the fluorine atom at the position ortho to the nitro group.
This regioselectivity can be attributed to the formation of a six-membered polar transition state, which is stabilized by the interaction between the lithium cation, the oxygen of the phenoxide, and the nitro group of the this compound. The use of nonpolar solvents further supports this ortho-selective nucleophilic substitution.
Reductions of the Nitro Group in this compound
The reduction of the nitro group in this compound to an amino group is a pivotal transformation, yielding 2,4-difluoroaniline (B146603), a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals. aarti-industries.comnih.gov
Catalytic Hydrogenation for 2,4-Difluoroaniline Synthesis
Catalytic hydrogenation is a widely employed and efficient method for the reduction of the nitro group in this compound to produce 2,4-difluoroaniline. google.comgoogle.com This process involves the use of a catalyst and hydrogen gas to selectively reduce the nitro group while preserving the carbon-fluorine bonds. google.comgoogle.com
The general reaction is as follows:
F₂C₆H₃NO₂ + 3H₂ → F₂C₆H₃NH₂ + 2H₂O
This reaction is typically carried out in a solvent under controlled temperature and pressure to ensure high yield and selectivity.
Catalyst Development and Optimization (e.g., Pd/SnO₂, Raney-Ni, Palladium Carbon)
The choice of catalyst is critical for the successful hydrogenation of this compound. Various catalysts have been developed and optimized to achieve high efficiency and selectivity.
Palladium on Carbon (Pd/C): This is a commonly used and effective catalyst for this transformation. google.comgoogle.com Both 5% and 10% Pd/C catalysts have demonstrated similar efficacy. google.comgoogle.com Palladium on carbon is favored for its high activity and the ability to be recycled. masterorganicchemistry.com
Raney Nickel (Raney-Ni): This is another prominent catalyst for the hydrogenation of nitroarenes. nih.govmasterorganicchemistry.com It is a fine-grained, porous nickel-aluminum alloy. masterorganicchemistry.com While highly active, Raney nickel can sometimes promote hydrodehalogenation, which is an undesirable side reaction. nih.gov However, molybdenum-doped Raney-type catalysts have shown high activity and selectivity with minimal hydrodehalogenation. google.com
Other Catalysts: Other catalysts that have been employed include Ni/Cr₂O₃, preferably on an activated carbon substrate. google.comgoogle.com Recent developments include the use of a Zr-MOF/perlite composite material as a support for palladium and nickel catalysts, which has been shown to give high yields of 2,4-difluoroaniline. google.com
| Catalyst | Description | Advantages | Disadvantages |
|---|---|---|---|
| Palladium on Carbon (Pd/C) | Palladium metal supported on activated carbon. google.comgoogle.com | High activity, good selectivity, recyclable. masterorganicchemistry.com | Can sometimes lead to C-F bond hydrogenolysis under harsh conditions. |
| Raney Nickel (Raney-Ni) | A porous nickel-aluminum alloy. masterorganicchemistry.com | High activity, low cost. nih.gov | Can promote hydrodehalogenation, pyrophoric nature requires careful handling. nih.gov |
| Molybdenum-doped Raney-type | Raney nickel doped with molybdenum. google.com | High activity and selectivity, minimal hydrodehalogenation. google.com | More complex to prepare than standard Raney-Ni. |
| Ni/Cr₂O₃ on Activated Carbon | Nickel/Chromium oxide on an activated carbon support. google.comgoogle.com | Effective for hydrogenation. google.comgoogle.com | Less commonly reported than Pd/C or Raney-Ni. |
| Pd-Ni on Zr-MOF/Perlite | Palladium and nickel supported on a Zirconium-based Metal-Organic Framework/perlite composite. google.com | High product yield, simple operation. google.com | Newer catalyst system, may require specialized synthesis. |
Selectivity in Hydrogenation: Avoiding C-F Bond Hydrogenolysis
A significant challenge in the catalytic hydrogenation of this compound is preventing the cleavage of the carbon-fluorine (C-F) bonds, a process known as hydrogenolysis. The desired outcome is the selective reduction of the nitro group to an amine, leaving the fluoro substituents intact.
The choice of catalyst and reaction conditions plays a crucial role in achieving high selectivity. Molybdenum-doped Raney-type catalysts have been shown to be highly selective, with no hydrodefluorination detected in the hydrogenation of this compound. google.com In contrast, conventional Raney nickel can lead to a higher degree of hydrodechlorination in similar halogenated nitroaromatics. google.com
The use of specific catalyst supports and promoters can also enhance selectivity. For instance, an iron-promoted platinum on activated carbon (Pt-Fe/AC) catalyst demonstrated suppressed hydrodechlorination in the hydrogenation of p-chloronitrobenzene. rsc.org This is attributed to electron transfer from platinum to the iron oxide, creating an electron-deficient state on the platinum nanoparticles which favors the desired reaction pathway. rsc.org
Green Chemistry Approaches in Reduction Processes
In recent years, there has been a growing emphasis on developing more environmentally friendly or "green" chemical processes. For the reduction of nitroaromatics like this compound, this translates to several key areas of improvement:
Catalyst Design: The development of highly active and selective catalysts allows for lower catalyst loading and milder reaction conditions, reducing energy consumption. The use of non-toxic and abundant metals in catalysts is also a key goal.
Solvent Selection: Traditional organic solvents can be volatile and hazardous. Research is focused on using greener solvents or even performing reactions in the absence of a solvent (solvent-free conditions). For example, the selective hydrogenation of o-chloronitrobenzene and m-chloronitrobenzene has been successfully carried out over a robust Pt/Fe₃O₄ catalyst without a solvent. rsc.org
Waste Reduction: Improving the selectivity of the reaction minimizes the formation of byproducts, leading to less waste and simplifying purification processes. This aligns with the principle of atom economy, where the maximum number of atoms from the reactants are incorporated into the final product. nih.gov
Renewable Resources: While not directly applicable to the reduction of this compound itself, the broader field of green chemistry encourages the use of renewable feedstocks and energy sources. nih.gov
By focusing on these principles, the chemical industry aims to make the production of important chemicals like 2,4-difluoroaniline more sustainable and environmentally responsible.
Electrophilic Aromatic Substitution Reactions (Less prevalent but noted in literature)
Due to the strong electron-withdrawing effects of the nitro group and the two fluorine atoms, the benzene ring of this compound is significantly deactivated towards electrophilic attack. However, under certain conditions, electrophilic aromatic substitution reactions can occur. The regioselectivity of these reactions is dictated by the directing effects of the existing substituents. The fluorine atoms are ortho-, para-directing, while the nitro group is meta-directing. This combination of directing influences strongly favors electrophilic substitution at the C5 position, which is ortho to one fluorine, para to the other, and meta to the nitro group. Common electrophilic aromatic substitution reactions include nitration and sulfonation. lumenlearning.comlibretexts.orgmasterorganicchemistry.com
Other Notable Transformations
Sulfonation Reactions to 2,4-Difluoro-5-nitrobenzenesulfonic Acid
The sulfonation of this compound is a notable electrophilic aromatic substitution reaction that yields the valuable intermediate, 2,4-difluoro-5-nitrobenzenesulfonic acid. sigmaaldrich.comottokemi.com This transformation is typically achieved by treating this compound with fuming sulfuric acid (oleum). lumenlearning.com The reaction involves the in-situ generation of the electrophile, sulfur trioxide (SO₃), which then attacks the electron-deficient aromatic ring. libretexts.org
The synthesis of 2,4-difluoro-5-nitrobenzenesulfonic acid is a key step in the production of various agrochemicals and pharmaceuticals. sigmaaldrich.comottokemi.com The reaction conditions can be optimized to achieve high yields of the desired product.
Table 1: Reaction Conditions for the Sulfonation of this compound
| Reagent | Temperature | Product |
| Fuming Sulfuric Acid | 50-140 °C | 2,4-Difluoro-5-nitrobenzenesulfonic acid |
This table is generated based on information from patents and chemical synthesis literature.
Chlorination Reactions
The chlorination of this compound is another example of an electrophilic aromatic substitution reaction. This process introduces a chlorine atom onto the aromatic ring, predominantly at the C5 position, to form 1-chloro-2,4-difluoro-5-nitrobenzene. nih.gov2abiotech.net The reaction is typically carried out using a chlorinating agent in the presence of a Lewis acid catalyst, such as iron(III) chloride (FeCl₃), which serves to activate the chlorine molecule and generate a more potent electrophile. lumenlearning.com
Table 2: Chlorination of this compound
| Reactant | Reagent | Catalyst | Product |
| This compound | Chlorine (Cl₂) | Iron(III) chloride (FeCl₃) | 1-Chloro-2,4-difluoro-5-nitrobenzene |
This table is based on general knowledge of electrophilic aromatic halogenation reactions.
Nucleophilic Aroylation
While direct nucleophilic aroylation of this compound is not a primary reaction pathway, its derivatives can participate in such transformations. More commonly, this compound undergoes nucleophilic aromatic substitution (SNAr) reactions where one of the fluorine atoms is displaced by a nucleophile. indiamart.com This is a well-established method for introducing various substituents onto the aromatic ring. nih.gov
In the context of aroylation, a derivative of this compound could potentially be used to aroylate an electron-rich aromatic compound, although this is less conventional than other methods. The electron-withdrawing nitro group in the this compound ring system makes the ipso-carbons attached to the fluorine atoms highly electrophilic and susceptible to nucleophilic attack. nih.gov
Computational Chemistry and Spectroscopic Investigations of 2,4 Difluoronitrobenzene and Its Derivatives
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) has emerged as a practical and efficient method for investigating the complex reaction pathways of 2,4-difluoronitrobenzene, especially in nucleophilic aromatic substitution (SNAr) reactions.
The presence of two fluorine atoms, both activated by the electron-withdrawing nitro group, makes the regioselectivity of SNAr reactions a key issue for this compound. nih.gov Computational methods, particularly DFT, have been employed to predict whether an incoming nucleophile will substitute the fluorine at the ortho (C2) or para (C4) position.
One effective method involves calculating the relative stabilities of the two possible isomeric σ-complex intermediates (also known as Meisenheimer complexes). researchgate.net The rationale is that the more stable intermediate corresponds to the major product under kinetic control. This approach has been shown to provide quantitatively useful predictions for SNAr reactions of this compound with both anionic nucleophiles (where F⁻ is the leaving group) and neutral nucleophiles (where HF is the leaving group). researchgate.net For instance, semi-empirical molecular orbital calculations (PM3, AM1, MNDO) on the reaction with lithium phenoxides indicated greater stability for the σ-complex formed by nucleophilic attack at the para position. researchgate.net
The stability of the σ-complex intermediates is a cornerstone for rationalizing the regioselectivity in SNAr reactions. researchgate.net These intermediates are formed by the addition of the nucleophile to the aromatic ring, temporarily breaking its aromaticity. DFT calculations allow for the detailed examination of the energies of the ortho and para adducts.
Studies have shown that for many reactions, the intermediate formed by attack at the para position is thermodynamically more stable. researchgate.net However, experimental outcomes can show a preference for ortho substitution, indicating that other factors, such as the charge distribution in the substrate or the nature of the transition state, play a controlling role. researchgate.net The stability of these complexes can be influenced by stereoelectronic effects. For example, in related nitroaromatic compounds, n–σ* donation from nonbonding electron pairs of substituents can stabilize certain adducts. cdnsciencepub.com Computational models that focus on the relative stability of these σ-complexes have proven to be a practical tool for quantitatively predicting the distribution of regioisomers. researchgate.net
| Method | Nucleophile | Predicted Favored Position | Reference |
| PM3, AM1, MNDO | Lithium Phenoxides | Para | researchgate.net |
| DFT | Anionic & Neutral Nucleophiles | Varies (predictive) | researchgate.net |
While the stability of intermediates is a good predictor, a more direct approach to understanding reaction kinetics and selectivity is the analysis of transition state (TS) structures and their corresponding energies. researchgate.net For reactions that may proceed through a concerted mechanism rather than a stepwise one (via a stable intermediate), TS analysis is essential. researchgate.net
For this compound, research has pointed towards a six-membered polar transition state, particularly in nonpolar solvents, which helps to explain the high regioselectivity for ortho-substitution observed under these conditions. acs.org The ability of DFT to model these transient structures provides insight into the activation energies (Ea) for the competing pathways. The path with the lower activation energy will be kinetically favored, determining the major product. This approach has yielded quantitatively useful results and is consistent with theoretical works that indicate some SNAr reactions proceed via a concerted step. researchgate.net
Molecular Modeling and Simulation Techniques
Beyond DFT, other molecular modeling and simulation techniques are used to explore the conformational landscape and the significant influence of the solvent environment on the reactivity of this compound.
The conformation of this compound, particularly the orientation of the nitro group relative to the benzene (B151609) ring, has been a subject of computational study. For related molecules like 2,6-difluoronitrobenzene, combined gas-phase electron diffraction (GED) and computational studies (using methods like MP2 and B3LYP) have been performed to determine their molecular structure and conformation. sigmaaldrich.com In nitrobenzene (B124822) itself, the nitro group is nearly planar with the ring, though it exhibits large-amplitude torsional motion. researchgate.net The dihedral angle between the nitro group and the benzene ring in a derivative of this compound was found to be 12.83 (16)°. mdpi.com These conformational preferences are governed by a balance of steric repulsion between the ortho fluorine and the oxygen atoms of the nitro group, and the electronic stabilization gained from coplanarity, which allows for maximal resonance delocalization of the nitro group's electron-withdrawing effect.
| Compound Derivative | Dihedral Angle (NO₂ vs. Ring) | Method | Reference |
| Piperazine (B1678402) derivative of this compound | 12.83 (16)° | X-ray Crystallography | mdpi.com |
| Pendant nitrobenzene ring derivative | 3.98 (15)° | X-ray Crystallography | nih.gov |
The solvent plays a critical role in the SNAr reactions of this compound, often dictating the regioselectivity. nih.govacs.org Computational models are vital for understanding these solvent effects. Both implicit (continuum) and explicit (atomistic) solvent models are used.
Implicit models treat the solvent as a continuous medium with a specific dielectric constant, which is computationally efficient for predicting how a polar solvent might stabilize charged intermediates and transition states. Explicit models involve including a number of individual solvent molecules around the solute, allowing for the study of specific interactions like hydrogen bonding.
Studies have demonstrated that nonpolar solvents are key to achieving high ortho-selectivity in SNAr reactions of this compound. nih.govacs.org This is rationalized by the formation of a six-membered polar transition state stabilized by the nucleophile. acs.org In contrast, dipolar aprotic solvents are known to significantly accelerate SNAr reactions involving anionic nucleophiles by poorly solvating the anions, making them more "free" and nucleophilic compared to their state in protic solvents. hud.ac.uk Computational simulations using different solvent models can quantify these effects on the reaction energy profile, helping to explain and predict the observed changes in rate and regioselectivity. hud.ac.uk
Spectroscopic Characterization in Mechanistic Studies (e.g., Mass Spectrometry, NMR)
Spectroscopic techniques, particularly Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, are indispensable tools for elucidating the mechanisms of reactions involving this compound. These methods provide critical insights into reaction pathways, regioselectivity, and the structure of intermediates and final products.
Mass Spectrometry
Mass spectrometry is a powerful technique for real-time monitoring of reactions and for the identification of products and intermediates in mechanistic studies of this compound. Its high sensitivity allows for the detection of transient species and the quantification of products, providing a dynamic view of the reaction progress.
One key application is in monitoring the nucleophilic aromatic substitution (SNAr) reactions. For instance, online mass spectrometry has been utilized to monitor and quantify the products of the multistep SNAr reaction between this compound and pyrrolidine (B122466). acs.org This approach enables rapid reaction optimization and kinetic analysis. acs.org
In another study, a miniaturized single quadrupole mass spectrometer was coupled with a flow chemistry system for the real-time online monitoring of the nucleophilic aromatic substitution of this compound with morpholine (B109124). ichrom.com This setup allowed for the rapid screening of reaction conditions, including stoichiometric ratios, residence times, and temperatures. ichrom.com The mass spectrum clearly identified the protonated ions of the reagents, morpholine (m/z 88.2), and the substitution products. ichrom.com The monosubstituted isomers, 4-fluoro-2-morpholino-nitrobenzene and 2-fluoro-4-morpholino-nitrobenzene, were observed at m/z 227.4, while the disubstituted product, 2,4-dimorpholino-nitrobenzene, was detected at m/z 294.4. ichrom.com
Table 1: Key Ions Observed in the ESI-MS Monitoring of the Reaction between this compound and Morpholine ichrom.com
| Compound | Formula | Observed m/z | Ion |
|---|---|---|---|
| Morpholine | C₄H₉NO | 88.2 | [M+H]⁺ |
| Triethylamine | C₆H₁₅N | 102.2 | [M+H]⁺ |
| Monosubstituted Product | C₁₀H₁₁FN₂O₃ | 227.4 | [M+H]⁺ |
High-resolution mass spectrometry (HRMS) is also crucial for the unambiguous identification of reaction products by providing accurate mass measurements. acs.orgsemanticscholar.org For example, in the reaction of this compound with aniline (B41778) under forceful conditions, accurate mass data was essential to deduce the formula of an unexpected quinone product as C24H19N3O. semanticscholar.org
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy, including ¹H, ¹³C, and ¹⁹F NMR, is fundamental for the structural elucidation of the derivatives of this compound. It is particularly vital for determining the regioselectivity of substitution reactions, a key aspect of mechanistic investigations. acs.orgresearchgate.net
The reaction of this compound with nucleophiles can result in substitution at either the C2 (ortho to the nitro group) or C4 (para to the nitro group) position. NMR spectroscopy provides a definitive way to distinguish between these isomers.
A study on the reaction of this compound with various O/S/N-nucleophiles demonstrated the role of nonpolar solvents in achieving high ortho-selectivity, with the product structures confirmed by ¹H NMR, ¹³C NMR, and DEPT. acs.org Similarly, in its reaction with secondary amines in liquid ammonia (B1221849), ¹⁹F NMR was used to show that the ortho-substituted derivative was the predominant product. hud.ac.uk
¹⁹F NMR is an especially powerful tool for studying the reactions of fluorinated aromatic compounds. In an investigation into the in vitro metabolism of this compound, ¹⁹F NMR was used to analyze the products of glutathione (B108866) conjugation. ru.nl The spectra clearly distinguished between the parent compound and its metabolites, allowing for the identification of 4-fluoro-2-glutathionylnitrobenzene and 2-fluoro-4-glutathionylnitrobenzene. ru.nl The analysis revealed a high degree of regioselectivity, with the reaction at the C2 position being heavily favored over the C4 position in human cytosolic incubations. ru.nl
Table 2: ¹⁹F-NMR Analysis of Glutathione Conjugation with this compound ru.nl
| Product | Position of Glutathione Substitution | Regioselectivity (Human Cytosolic Incubation) |
|---|---|---|
| 4-fluoro-2-glutathionylnitrobenzene | C2 (ortho to NO₂) | 96% |
¹H and ¹³C NMR are routinely used to characterize the final products. For example, in the synthesis of a complex quinone derivative from this compound and aniline, ¹H NMR showed 17 aromatic protons and two broader resonances assigned to NH hydrogens, while the ¹³C NMR spectrum indicated 18 carbon resonances, including a carbonyl group at 181 ppm, which were crucial for deducing the final structure. semanticscholar.org The reaction of this compound with piperazine followed by butylamine (B146782) also utilized ¹H and ¹³C NMR for product characterization. nih.gov
Applications of 2,4 Difluoronitrobenzene As a Key Synthetic Intermediate
Pharmaceutical Synthesis
2,4-Difluoronitrobenzene is a key intermediate in the production of various pharmaceuticals. guidechem.comchemimpex.comchemicalbull.com Its reactivity allows for the introduction of fluorine atoms and nitro groups into larger molecules, a common strategy in the development of new drugs. guidechem.com
A primary application of this compound is in the synthesis of 2,4-Difluoroaniline (B146603). ontosight.aivulcanchem.com This conversion is typically achieved through the reduction of the nitro group to an amine functional group. ontosight.aigoogleapis.com The resulting 2,4-Difluoroaniline is a valuable intermediate for a number of organic syntheses, including the preparation of anti-inflammatory and analgesic agents. googleapis.comgoogle.com
Various methods have been developed for this reduction. One common approach involves catalytic hydrogenation, where this compound reacts with hydrogen gas in the presence of a catalyst. ontosight.aigoogle.com Another method utilizes iron powder as a reducing agent in an ammonium (B1175870) chloride solution, though this may result in lower yields. patsnap.com A patented method describes the synthesis of 2,4-difluoroaniline from 2,4,5-trichloronitrobenzene, which is first converted to 2,4-difluoro-5-chloronitrobenzene and then hydrogenated. googleapis.comgoogle.com
Table 1: Synthesis Methods for 2,4-Difluoroaniline from this compound
| Starting Material | Reagents/Catalyst | Product | Reported Yield | Reference |
| This compound | Hydrogen, Catalyst | 2,4-Difluoroaniline | - | ontosight.ai |
| This compound | Iron powder, Ammonium chloride solution | 2,4-Difluoroaniline | 87.8% | patsnap.com |
| 2,4,5-Trichloronitrobenzene | 1. Fluorinating agent, Phase transfer catalyst 2. Hydrogen, Hydrogenation catalyst | 2,4-Difluoroaniline | - | googleapis.comgoogle.com |
| This compound | Molybdenum powder, 2,6-dimethoxyphenol (B48157) solution | 2,4-Difluoroaniline | - | patsnap.com |
2,4-Difluoroaniline, derived from this compound, is a key intermediate in the synthesis of the widely known antidepressant drug Fluoxetine (B1211875) (Prozac), a selective serotonin (B10506) reuptake inhibitor (SSRI). ontosight.ai The synthesis of fluoxetine and other SSRIs often involves the use of fluorinated precursors to introduce the necessary fluorine atoms into the final drug molecule. ontosight.aisci-hub.se
This compound is a reactant in the preparation of 4-thiazolidinone (B1220212) derivatives, which have shown potential as antimicrobial agents. hsppharma.comchemicalbook.combelievechemical.comhomesunshinepharma.com These compounds have been synthesized and evaluated for their activity against a range of bacteria and fungi. rsc.orgrsc.orgresearchgate.netfabad.org.tr Research has shown that some of these derivatives exhibit significant antibacterial and antifungal properties, in some cases greater than established reference drugs. rsc.orgfabad.org.tr The synthesis of these derivatives often involves reacting a compound derived from this compound with other chemical entities to form the final 4-thiazolidinone structure. nih.gov
This compound is a starting material in the synthesis of oxazolidinone antimicrobial agents, a class of antibiotics effective against multidrug-resistant Gram-positive bacteria. researchgate.netgoogle.comnih.govacs.org A notable example is its use in creating precursors for Linezolid. researchgate.netgoogle.comgoogle.com The synthesis of Linezolid-like molecules and their precursors often begins with the reaction of this compound with morpholine (B109124). researchgate.netrsc.orgthalesnano.com This initial step is followed by a series of reactions to construct the oxazolidinone ring and introduce other necessary functional groups. google.comrsc.org
Table 2: Synthesis of Linezolid Precursors from this compound
| Starting Material | Key Reagents | Intermediate Product | Application | Reference |
| This compound | Morpholine | 3-Fluoro-4-morpholinoaniline | Linezolid Intermediate | google.com |
| 3,4-Difluoronitrobenzene | Morpholine | Nitro compound 1 | Linezolid Analog Synthesis | rsc.org |
| This compound | Morpholine, IPA | 4-(2-fluoro-4-nitrophenyl)morpholine | Linezolid Analogue Intermediate | thalesnano.com |
This compound has been utilized in the synthesis of (±)-Horsfiline, a natural product with potential anti-inflammatory and neuroprotective properties. smolecule.comchemicalbull.comchemicalbook.comhomesunshinepharma.comunigoa.ac.insigmaaldrich.comthermofisher.comscientificlabs.co.uk The synthesis involves a multi-step process that begins with the reaction of this compound with dimethyl malonate in the presence of sodium hydride. unigoa.ac.in This initial step leads to the formation of a key intermediate which is then further transformed to yield (±)-Horsfiline. unigoa.ac.in
The compound this compound is also employed in the synthesis of resin-bound 2-arylaminobenzimidazoles. smolecule.comchemicalbull.comhsppharma.comchemicalbook.comhomesunshinepharma.comsigmaaldrich.comthermofisher.comscientificlabs.co.uk These molecules are of interest in drug discovery as they can serve as scaffolds for creating libraries of compounds for biological screening. The synthesis involves a solid-phase approach where a resin is reacted with o-nitrobenzenes, including derivatives of this compound. researchgate.net The nitro group is subsequently reduced, and further chemical transformations lead to the formation of the desired 2-arylaminobenzimidazoles, which can then be cleaved from the resin support. researchgate.net
Synthesis of Drug-like Anilines via Multistep Continuous Flow Processes
The synthesis of drug-like anilines, which are crucial intermediates for many pharmaceuticals, can be efficiently achieved from this compound using multistep continuous flow processes. A notable example is the synthesis of 4-fluoro-2-(morpholin-4-yl)aniline. researchgate.netresearchgate.net This process combines a nucleophilic aromatic substitution (SNAr) reaction with a subsequent hydrogenation step in a continuous sequence. researchgate.net
The first step involves the SNAr reaction of this compound with morpholine. researchgate.netresearchgate.net This is followed by a heterogeneous catalytic hydrogenation of the resulting nitro-intermediate to yield the corresponding aniline (B41778). researchgate.net The entire process can be conducted using a flow reactor system, such as a loop reactor for the initial substitution and an H-Cube Pro™ device for the hydrogenation. researchgate.netresearchgate.net
A significant advantage of this continuous flow approach is the ability to integrate purification steps. By coupling the flow reactor sequence with a quasi-continuous purification method like multiple dual-mode (MDM) centrifugal partition chromatography (CPC), the desired monosubstituted product can be separated from by-products with high purity. researchgate.netresearchgate.net
Table 1: Two-Step Continuous Synthesis and Purification Results for 4-fluoro-2-(morpholin-4-yl)aniline
| Entry | Sample Intake Method | Yield (%) | Purity (%) | Productivity (g/h/L) |
|---|---|---|---|---|
| 1 | Two-phase | 57 | >99.9 | 1.44 |
| 2 | One-phase | 59 | >99.9 | 2.27 |
Data sourced from a study combining a two-step synthesis with quasi-continuous MDM CPC purification. researchgate.net
This integrated approach not only enhances efficiency and yield but also allows for the production of highly pure pharmaceutical intermediates directly from crude reaction mixtures. researchgate.net
Targeted Fluorination in Medicinal Chemistry
The incorporation of fluorine into drug molecules is a widely used strategy in medicinal chemistry to improve pharmacological properties. researchgate.net this compound serves as a valuable platform for targeted fluorination, acting as a key building block for various fluorinated compounds. chemimpex.comgoogle.com The presence of two fluorine atoms, activated by the adjacent nitro group, allows for selective substitution reactions, enabling chemists to introduce a fluoro-substituted aromatic ring into a larger molecule.
This compound has been utilized in the laboratory synthesis of several molecules with potential therapeutic applications, including:
(±)-Horsfiline sigmaaldrich.com
Resin-bound 2-arylaminobenzimidazoles sigmaaldrich.com
Agrochemical Synthesis
This compound is a fundamental intermediate in the synthesis of modern agrochemicals, including a variety of insecticides, fungicides, and herbicides. google.comchemimpex.com Its derivatives are key components in a range of crop protection products. chemimpex.com
Precursor for Insecticides and Fungicides
The compound is a well-established precursor for various pesticides. Its chemical structure is foundational for building the complex active ingredients used in many commercial insecticide and fungicide formulations. ambeed.com
A significant application of this compound is in the synthesis of the insecticide Pyrifluron, also known as Teflubenzuron, which belongs to the benzoyl urea (B33335) class of insect growth regulators. google.com This synthesis is a multi-step process that begins with the modification of the this compound core.
The synthetic pathway involves:
Chlorination: this compound is first chlorinated to produce the key intermediate, 3,5-dichloro-2,4-difluoronitrobenzene. This reaction is typically carried out using chlorine gas with iodine as a catalyst in a polar solvent at elevated temperatures (120–160°C). google.com
Hydrogenating Reduction: The nitro group of 3,5-dichloro-2,4-difluoronitrobenzene is then reduced to an amine, yielding 3,5-dichloro-2,4-difluoroaniline (B1223766). This reduction can be achieved using various catalytic systems, such as Raney Nickel or Palladium on carbon (Pd/C), under a hydrogen atmosphere. google.com
Addition Reaction: Finally, the 3,5-dichloro-2,4-difluoroaniline undergoes an addition reaction with 2,6-difluorobenzoyl isocyanate. This step forms the final benzoyl urea structure of Pyrifluron. google.com The reaction is typically performed in a solvent like toluene (B28343) under reflux conditions, yielding the product as a white crystal with a reported yield of up to 93.7%. google.com
Table 2: Synthesis Pathway of Pyrifluron from this compound
| Step | Starting Material | Reagents/Catalyst | Product |
|---|---|---|---|
| 1 | This compound | Cl₂, Iodine (catalyst) | 3,5-Dichloro-2,4-difluoronitrobenzene |
| 2 | 3,5-Dichloro-2,4-difluoronitrobenzene | H₂, Raney Ni or Pd/C | 3,5-Dichloro-2,4-difluoroaniline |
| 3 | 3,5-Dichloro-2,4-difluoroaniline | 2,6-Difluorobenzoyl isocyanate | Pyrifluron (Teflubenzuron) |
Information sourced from patent literature describing the synthesis process. google.com
This synthetic route highlights the utility of this compound as a foundational scaffold for building structurally complex and commercially important insecticides. google.com
Building Block for Crop Protection Agents
Beyond insecticides, this compound and its direct derivative, 2,4-difluoroaniline, are building blocks for a number of important herbicides used in crop protection. google.com These include:
Diflufenican: A herbicide used for pre-emergence and early post-emergence control of broad-leaved weeds. google.com
Flumioxazin: A broad-spectrum herbicide used to control weeds in various crops. google.com
The versatility of this compound allows for its incorporation into diverse chemical classes of crop protection agents, making it a valuable compound in the agrochemical industry.
Material Science Applications
The unique electronic properties conferred by the fluorine substituents make this compound a useful compound in the field of material science. chemimpex.com It is utilized in the development of advanced materials, including high-performance polymers and specialized coatings. chemimpex.com The incorporation of the difluoronitrobenzene moiety can enhance properties such as chemical resistance and durability in the final materials. chemimpex.com Furthermore, it has been cited as an intermediate in the production of liquid crystal materials.
Development of Advanced Polymers and Coatings
The distinct electronic properties and reactivity of this compound make it a valuable component in the field of material science, particularly for creating advanced polymers and coatings with enhanced durability and chemical resistance. chemimpex.com Its ability to undergo nucleophilic aromatic substitution reactions is leveraged to construct robust polymer backbones, such as those found in high-performance poly(arylene ether)s and polyimides.
In the synthesis of these polymers, this compound or its derivatives act as activated dihalide monomers. The polymerization typically proceeds through a step-growth mechanism, reacting with bisphenol or diamine monomers to form ether or imide linkages, respectively. For instance, the reaction of a bisphenol with an activated difluoro-monomer in the presence of a base like potassium carbonate in a polar aprotic solvent is a common method for producing poly(arylene ether)s. researchgate.netnih.gov The resulting polymers often exhibit high thermal stability and desirable mechanical properties.
Research has demonstrated the utility of this compound in specific polymerization reactions. A notable example is its use in a nucleophilic aromatic substitution (SNAr) reaction with morpholine, a process used to test the efficiency of novel polyether ether ketone (PEEK) 3D-printed chemical reactors. google.com This reaction highlights the compound's suitability for controlled polymerization processes. Heating the reaction from room temperature to 80°C significantly increased the yield of the desired ortho-substituted product, demonstrating the temperature dependence of the substitution. google.com
Furthermore, derivatives of this compound are instrumental in creating specialized polymers. For example, 2,4-difluoroaniline, which is synthesized by the reduction of this compound, is a key monomer for certain polyimides. ontosight.ainasa.gov These polymers are known for their excellent thermal and oxidative stability. nasa.gov The general synthetic pathway involves reacting the diamine monomer with a dianhydride, such as pyromellitic dianhydride (PMDA), to form a poly(amic acid) precursor, which is then chemically or thermally cyclized to the final polyimide. nasa.gov
The development of nitric oxide (NO)-releasing polymers for biomedical applications also utilizes difluoronitrobenzene compounds. google.com In these syntheses, a polymeric primary amine is reacted with a difluoronitrobenzene in a dipolar aprotic solvent to form a secondary polymeric amine, which can then be functionalized to release NO. google.com This showcases the adaptability of this compound chemistry in creating functional materials for advanced applications.
Porous Organic Materials and Supramolecular Assemblies
This compound serves as a critical building block for the construction of porous organic materials and supramolecular assemblies through crystal engineering. mdpi.comnih.gov The selective reactivity of its two fluorine atoms allows for a programmed, stepwise synthesis of complex molecules that can self-assemble into ordered, porous structures. mdpi.com
A key synthetic strategy involves the sequential displacement of the fluorine atoms by different amines. The fluorine atom at the ortho position to the nitro group is significantly more reactive than the one at the para position. mdpi.com This allows for an initial reaction with a diamine linker, followed by a second reaction with a capping amine at a higher temperature to displace the less reactive para-fluorine. mdpi.com
One study successfully created a porous crystalline structure by reacting this compound with 1,4-diaminobutane (B46682) as a flexible linker and n-butylamine as a cap. mdpi.comnih.gov The resulting molecule self-assembles into sheets with well-defined cavities, forming a porous network. mdpi.comresearchgate.net In contrast, when more rigid linkers like piperazine (B1678402) or 1,4-bis(aminomethyl)benzene were used, the resulting building blocks formed close-packed, non-porous crystal structures. mdpi.comnih.gov This demonstrates that the conformational flexibility of the linker molecule is crucial in directing the formation of porous versus close-packed assemblies. mdpi.com
| Linker Compound | Linker Flexibility | Resulting Structure |
|---|---|---|
| 1,4-Diaminobutane | Flexible | Porous sheets with cavities |
| Piperazine | Rigid | Close-packed |
| 1,4-Bis(aminomethyl)benzene | Rigid | Close-packed |
The synthesis of these materials highlights the precision of this molecular-level design. For example, the reaction of this compound with 1,4-diaminobutane was conducted at 70°C, followed by the reaction with excess n-butylamine in a digestion bomb at 150°C for 18 hours to yield the final porous crystals. mdpi.com
Beyond these specific assemblies, this compound is a precursor to monomers used in broader classes of porous materials. Azo-linked porous organic polymers (Azo-POPs) can be synthesized via methods like the reductive homocoupling of aromatic nitro compounds. researchgate.net These materials exhibit high surface areas and are investigated for applications such as carbon dioxide capture and the adsorption of pollutants like aniline from water. researchgate.netrsc.orgresearchgate.net
Dye and Pigment Synthesis
This compound is a foundational intermediate in the synthesis of various dyes and pigments. guidechem.comontosight.ainbinno.com Its activated aromatic ring readily undergoes nucleophilic substitution, allowing for the attachment of chromophoric and auxochromic groups, which are essential for color.
A significant application is in the production of nitroamino-benzene dyes, particularly for hair dye compositions. google.com The synthesis starts with the reaction of this compound with an amine (R₁NH₂), where the amine displaces the highly activated ortho-fluorine atom. For example, reacting this compound with ethanolamine (B43304) in dioxane at 80°C yields 4-fluoro-2-(β-hydroxyethyl)-aminonitrobenzene, a reddish-orange crystalline solid. google.com Similarly, reaction with 3-amino-1,2-propanediol (B146019) in DMSO produces 2-(β,γ-dihydroxypropyl)amino-4-fluoronitrobenzene, a yellow solid. google.com These intermediates can then undergo a second substitution at the para-position with an alkylthiol to create sulfur-containing aryl thioether dyes. google.com
| Reactant Amine | Solvent | Reaction Conditions | Product | Product Appearance |
|---|---|---|---|---|
| Ethanolamine | Dioxane | 80°C, 1 hour | 4-Fluoro-2-(β-hydroxyethyl)-aminonitrobenzene | Reddish-orange crystals |
| 3-Amino-1,2-propanediol | DMSO | 23°C, 30 min | 2-(β,γ-dihydroxypropyl)amino-4-fluoronitrobenzene | Yellow solid |
| Methylamine (aq. 40 wt. %) | Neat | Ice bath, 1 hour | 4-Fluoro-2-methylaminonitrobenzene | Not specified |
Furthermore, this compound is a precursor for creating azo dyes. ontosight.ai Azo dyes, which are characterized by the -N=N- functional group, represent the largest class of synthetic dyes. nih.gov The synthesis typically involves a two-step process: diazotization and coupling. nih.govunb.ca First, an aromatic primary amine is converted into a diazonium salt. 2,4-Difluoroaniline, obtained from the reduction of this compound, serves as this primary amine precursor. ontosight.ai The resulting diazonium salt is then reacted with an electron-rich coupling component, such as a phenol (B47542) or another aniline derivative, in an electrophilic aromatic substitution reaction to form the final azo dye. nih.govunb.ca
Process Intensification and Green Chemistry in 2,4 Difluoronitrobenzene Synthesis and Reactions
Continuous Flow Chemistry for Enhanced Efficiency and Safety
Continuous manufacturing, particularly through flow chemistry, presents a significant paradigm shift from traditional batch processing in the fine chemicals and pharmaceutical industries. kit.edu This strategy offers numerous advantages for reactions involving 2,4-difluoronitrobenzene, including superior heat and mass transfer, enhanced safety by minimizing the volume of hazardous materials at any given time, and improved process control and automation. kit.eduarabjchem.orgmdpi.com The transition to continuous flow enables the use of novel process windows, potentially accelerating the development and scale-up of drug manufacturing processes. kit.edu
A notable application is the nucleophilic aromatic substitution (SNAr) reaction of this compound with amines like morpholine (B109124), a critical step in the synthesis of the antibiotic Linezolid. researchgate.netresearchgate.net Traditional batch processing of this reaction can be prolonged, sometimes taking up to 11 hours. researchgate.netresearchgate.net Continuous flow processes, however, can dramatically reduce reaction times. For instance, a small-scale tubular coil reactor has been identified as an optimal setup, capable of reducing the residence time by 33% compared to literature values for batch reactions. researchgate.net
The inherent safety improvements are also a major driver for adopting continuous flow. Batch production of this compound via the Halex reaction (halogen exchange) has been associated with significant safety risks, including a notable industrial explosion caused by impurities in a recycled solvent. scientificupdate.comacs.org Continuous systems, with their low reactor volumes, mitigate the potential for such large-scale thermal runaways. kit.edu
The use of micro- and millireactors is at the forefront of applying continuous flow chemistry to the synthesis of active pharmaceutical ingredients (APIs) derived from this compound. researchgate.net These reactors feature channels with sub-millimeter to millimeter dimensions, providing exceptionally high surface-area-to-volume ratios. arabjchem.org This characteristic ensures rapid heat and mass transfer, allowing for precise temperature control and efficient mixing, which leads to higher yields, selectivity, and product purity. mdpi.comresearchgate.net
In the synthesis of ortho-4-(2-fluoro-4-nitrophenyl)morpholine (o-FNM), a key intermediate for Linezolid, the transition from batch to continuous flow in micro- and millireactors has been successfully demonstrated. researchgate.net Computational Fluid Dynamics (CFD) and experimental studies have been used to optimize operating conditions such as temperature, reactant molar ratio, and residence time. researchgate.net One study identified optimal conditions in a microreactor to be a temperature of 105°C, a morpholine-to-2,4-difluoronitrobenzene molar ratio of 4, and a residence time of 50 seconds, achieving a production rate of 157-195 mg/h. researchgate.netresearchgate.net
The table below summarizes the findings from a study on the continuous synthesis of o-FNM, showcasing the optimization of reaction parameters in a microreactor.
| Parameter | Optimal Value | Effect on Process |
|---|---|---|
| Temperature | 105 °C | Higher temperature increases reaction rate. |
| Molar Ratio (Morpholine:2,4-DFNB) | 4 | Affects conversion, selectivity, and production rate. |
| Residence Time | 50 seconds | Shorter time compared to batch, enhancing throughput. |
| Production Rate | 157-195 mg/h | Demonstrates the efficiency of the microreactor system. |
To fully harness the potential of continuous flow systems, advanced optimization strategies like Model-Based Design of Experiments (MBDoE) are employed. rsc.org MBDoE is a statistical method that builds mathematical models to describe the relationship between experimental inputs (e.g., temperature, concentration) and reaction outputs (e.g., yield, purity). rsc.orgnih.gov This approach allows for the efficient exploration of the experimental design space to find the most informative experimental conditions, thereby accelerating the identification of optimal process parameters and improving the statistical quality of kinetic models. rsc.orgresearchgate.net
MBDoE has been successfully applied to the nucleophilic aromatic substitution (SNAr) of this compound with morpholine in ethanol. rsc.org This complex reaction produces a desired ortho-substituted product alongside para-substituted and bis-adduct side products. rsc.org An MBDoE framework integrated with a smart flow reactor (LabBot) and simulation software (SimBot) has been used to remotely and autonomously identify the kinetic parameters of the reaction mechanism. rsc.orgresearchgate.net This data-driven approach is crucial for the scale-up, optimization, and control of the reaction process. researchgate.net
The experimental design space for a case study on the SNAr of this compound is detailed in the table below.
| Control Variable | Lower Limit | Upper Limit |
|---|---|---|
| Residence Time (min) | 1 | 10 |
| Temperature (°C) | 60 | 100 |
| Inlet Concentration of 2,4-DFNB (M) | 0.05 | 0.2 |
| Inlet Concentration of Morpholine (M) | 0.1 | 0.4 |
While continuous flow chemistry offers clear advantages at the lab scale, scaling up to industrial production presents challenges. kit.edu Difficulties can arise from issues such as maintaining consistent heat and mass transfer, managing pressure drops in longer reactors, and ensuring robust process control. kit.eduresearchgate.net For reactions involving this compound, the potential for solid byproducts to form and cause blockages is a significant concern, especially as the bis-substituted product can have low solubility. rsc.org
Successfully scaling up the continuous synthesis of the Linezolid intermediate from this compound requires careful consideration of reactor design and operating parameters. researchgate.net Studies have shown that moving from micro- to millireactors is a viable scale-up strategy. researchgate.net However, simply increasing reactor dimensions is not always straightforward. In some cases, attempting to scale up a batch reaction has resulted in incomplete conversion even after extended reaction times, whereas continuous-flow experiments provided a path to higher efficacy. researchgate.net A systematic design of experiments approach is often necessary during scale-up to fine-tune parameters like temperature and residence time to achieve high yield and purity at a larger scale. researchgate.net The integration of continuous reactors with downstream purification processes, such as simulated moving bed (SMB) chromatography, is another key aspect of designing efficient, fully continuous manufacturing lines. researchgate.net
Sustainable Manufacturing Practices
The chemical industry is under increasing pressure to adopt more sustainable manufacturing practices, a trend that strongly influences the production of this compound. archivemarketresearch.commarketreportanalytics.com Sustainable manufacturing, or green chemistry, focuses on designing processes that reduce or eliminate the use and generation of hazardous substances. scientificupdate.com This involves minimizing waste, improving energy efficiency, and utilizing safer, renewable materials. archivemarketresearch.com
A primary goal of green chemistry in this compound synthesis is the minimization of waste and hazardous byproducts. archivemarketresearch.com The catalytic hydrogenation of this compound to 2,4-difluoroaniline (B146603), for example, generates a catalyst that can be recovered and recycled for use in subsequent batches, thereby reducing solid waste. environmentclearance.nic.in
The management of byproducts is also critical for process safety. The historical Halex process for producing this compound involved the use of a recycled solvent, dimethylacetamide (DMAc). scientificupdate.comacs.org An explosion occurred due to the unintended buildup of water and subsequent cascade of reactions, highlighting the critical need for robust analytical methods to control the specifications of recycled materials and prevent the accumulation of hazardous impurities. scientificupdate.comacs.org Continuous processes can contribute to waste reduction by improving selectivity and reducing the formation of unwanted side products, such as the para- and bis-adducts in the SNAr reaction with morpholine. rsc.orgresearchgate.net
Solvent selection is a key consideration in the green chemistry of this compound reactions. acs.org Traditional high-boiling point polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO), while effective, can decompose at high temperatures and present environmental and safety challenges. e-journals.ingoogle.com
Research has shown that the choice of solvent can dramatically influence the regioselectivity of SNAr reactions with this compound. acs.orgresearchgate.net Nonpolar solvents have been found to be key in achieving high ortho-selectivity, which is often the desired outcome. acs.orgresearchgate.net This is a significant finding, as it can reduce the need for complex purification steps to remove unwanted para-isomers.
Furthermore, efforts are being made to replace conventional solvents with greener alternatives. Ionic liquids, which have negligible vapor pressure and are often good solvents for both organic and inorganic materials, have been explored for the fluorination of aromatic chloro compounds to produce substances like this compound. e-journals.in These ionic liquids can often be recycled and reused, further enhancing the sustainability of the process. e-journals.in In some cases, it is even possible to conduct reactions in the essential absence of a solvent, which represents an ideal green chemistry scenario. A patented process describes the synthesis of this compound from 2,4-dichloronitrobenzene (B57281) using an alkali metal fluoride (B91410) and a phase transfer catalyst without any solvent, thereby eliminating solvent waste entirely. google.com
Energy Consumption Reduction Strategies
The reduction of energy consumption in the synthesis and subsequent reactions of this compound is a critical aspect of green chemistry and process intensification. mdpi.com Traditional batch processing methods, common in the fine chemicals and pharmaceutical industries, are often associated with significant energy inefficiencies, including long production times and heat transfer limitations. kit.edu Strategies to mitigate these issues focus on shifting towards continuous manufacturing and optimizing reaction parameters. kit.edulist-technology.com
One primary strategy is the adoption of continuous flow reactors, such as microreactors or tubular coil reactors. kit.eduresearchgate.net These systems offer superior mass and heat transfer compared to batch reactors, enabling reactions to be performed at higher temperatures for shorter durations without compromising product quality. kit.eduresearchgate.net For instance, a continuous nitration process for p-difluorobenzene, a related reaction, reduced the necessary reaction time to just two minutes by leveraging the enhanced thermal management of a flow system. researchgate.net Similarly, in a nucleophilic aromatic substitution (SNAr) reaction involving this compound, the use of a small-scale tubular coil reactor with controlled heating was identified as an optimal setup, successfully reducing the required residence time by 33% compared to literature values for batch processes. kit.edu This reduction in processing time directly correlates to lower energy consumption per unit of product. mdpi.com
Process intensification also involves optimizing reaction conditions to minimize energy-intensive steps. list-technology.com This can include operating at near-stoichiometric conditions to reduce the energy required for separating unreacted materials and byproducts. list-technology.com Furthermore, integrating unit operations, such as reaction and separation, can lead to more efficient and economical processes. energy.gov The use of alternative energy sources, like microwaves or ultrasound, can also contribute to reduced energy use by promoting reactions under milder conditions. mdpi.comresearchgate.net Another green chemistry approach involves using ionic liquids as solvents, which can be recycled and offer comparable performance, thereby saving the energy associated with solvent production and disposal. e-journals.in
Table 1: Comparison of Process Strategies for Energy Reduction in this compound Reactions
| Strategy | Description | Key Advantage | Example/Application | Reference |
|---|---|---|---|---|
| Continuous Flow Reaction | Reactants are continuously fed into a reactor (e.g., tubular coil), and the product is continuously removed. | Superior heat/mass transfer allows for shorter residence times and better temperature control, reducing overall energy use. | A tubular coil reactor reduced residence time by 33% for the SNAr of this compound with morpholine. | kit.edu |
| Optimized Reaction Conditions | Utilizing methods like Design of Experiments (DoE) to find the most efficient parameters (temperature, time, concentration). | Minimizes reaction time and temperature required to achieve high yield, directly cutting energy input. | Optimizing the SNAr of this compound with pyrrolidine (B122466) identified optimal conditions for a 93% yield. | nih.govacs.org |
| Use of Recyclable Solvents | Employing solvents like ionic liquids that can be easily separated and reused in subsequent reaction cycles. | Reduces the energy-intensive manufacturing of fresh solvents and waste treatment. | Ionic liquids like 1-butyl-3-methyl-imidazolium tetrafluoroborate (B81430) have been used for fluorination reactions, yielding this compound with 92% yield and high purity. | e-journals.in |
Catalytic Advancements for Improved Yield and Selectivity
Advancements in catalysis are pivotal for enhancing the yield and selectivity of reactions involving this compound, particularly in nucleophilic aromatic substitution (SNAr) and hydrogenation processes. The goal is to maximize the formation of the desired product while minimizing unwanted side reactions, such as the creation of isomers or byproducts from over-substitution or dehalogenation. nih.govgoogle.com
In the hydrogenation of nitroarenes, catalyst selection is crucial for achieving high selectivity towards the corresponding aniline (B41778) without causing dehalogenation. For the reduction of 3,5-dichloro-2,4-difluoronitrobenzene, a derivative of this compound, research has shown that using 3% platinum on carbon as the hydrogenation catalyst, along with a specific co-catalyst, can inhibit the formation of dehalogenation byproducts. google.com This greatly improves the purity and yield of the desired 3,5-dichloro-2,4-difluoroaniline (B1223766). google.com Similarly, a carbon-supported palladium-tin dioxide (Pd/SnO2/C) catalyst has been developed for the highly selective hydrogenation of this compound itself. researchgate.net For other related nitroarenes, gold catalysts supported on alumina (B75360) nanowires have also demonstrated high activity and selectivity (approaching 100%) in hydrogenation reactions. mdpi.com
For SNAr reactions, achieving regioselectivity (e.g., substitution at the ortho- vs. para-position) is a significant challenge. nih.gov Non-catalytic methods, such as solvent choice, play a role, with nonpolar solvents favoring ortho-selectivity. researchgate.net However, methodological advancements like Design of Experiments (DoE) have proven effective in systematically optimizing reaction conditions to improve yield and selectivity. nih.govacs.org In one study, a DoE approach was used to optimize the reaction of this compound with pyrrolidine. nih.govacs.org By systematically varying residence time, temperature, and reagent equivalents, the optimal conditions were identified to achieve a 93% yield of the desired ortho-substituted product, although these conditions also increased the formation of the disubstituted impurity. nih.govacs.org This highlights the trade-offs that must be managed in process optimization.
Table 2: Catalytic and Methodological Advancements for Improved Yield and Selectivity in this compound Reactions
| Advancement Type | Catalyst/Method | Reaction | Substrate | Key Finding | Reference |
|---|---|---|---|---|---|
| Catalytic Hydrogenation | 3% Platinum on Carbon (Pt/C) with co-catalyst | Reduction of nitro group | 3,5-dichloro-2,4-difluoronitrobenzene | Inhibited dehalogenation byproducts, improving product purity and yield. | google.com |
| Catalytic Hydrogenation | Palladium-Tin Dioxide on Carbon (Pd/SnO2/C) | Selective Hydrogenation | This compound | Achieved high selectivity in the hydrogenation to 2,4-difluoroaniline. | researchgate.net |
| Catalytic Hydrogenation | Gold on Alumina Nanowires (Au/ANW) | Reduction of nitro group | 4-(2-fluoro-4-nitrophenyl)morpholine | Demonstrated activity and selectivity of nearly 100% to the aromatic amine. | mdpi.com |
| Process Optimization | Design of Experiments (DoE) | Nucleophilic Aromatic Substitution (SNAr) | This compound with pyrrolidine | Identified optimal conditions (higher temp, longer residence time) to achieve a 93% yield of the ortho-substituted product. | nih.govacs.org |
| Solvent-Mediated Selectivity | Use of nonpolar solvents | Nucleophilic Aromatic Substitution (SNAr) | This compound with various nucleophiles | Promoted ortho-selective substitution through a polar transition state. | researchgate.net |
Future Research Directions and Unexplored Potential of 2,4 Difluoronitrobenzene
Exploration of Novel Reaction Pathways and Reactivity Patterns
The inherent reactivity of 2,4-difluoronitrobenzene, stemming from its electron-deficient aromatic ring activated by both fluorine and nitro groups, makes it a prime candidate for discovering new chemical transformations. smolecule.com Future research is geared towards uncovering novel reaction pathways beyond the well-established nucleophilic aromatic substitution (SNAr) reactions.
Scientists are investigating the potential for this compound to participate in previously unexplored cycloaddition, cross-coupling, and C-H activation reactions. Understanding the regioselectivity of these new transformations is a key objective. For instance, studies on the reaction of this compound with various nucleophiles have already demonstrated the ability to control ortho- versus para-substitution by carefully selecting solvents and reaction conditions. researchgate.netacs.org Nonpolar solvents, for example, have been shown to favor ortho-selective substitution through a six-membered polar transition state. researchgate.netacs.org
Further exploration into the use of deep eutectic solvents (DESs) is also a promising avenue, as the regioselectivity of substitution reactions has been observed to change drastically depending on the nature of the eutectic mixture. researchgate.net The reaction of this compound with an excess of aniline (B41778) at high temperatures has already led to the unexpected isolation of a substituted quinone, highlighting the potential for discovering surprising and novel products. researchgate.netresearchgate.net
Development of Highly Stereoselective Transformations
A significant area of future research lies in the development of highly stereoselective transformations involving this compound. The synthesis of chiral molecules is of paramount importance in the pharmaceutical and agrochemical industries, and utilizing this compound as a starting material for creating stereocenters is a key goal.
Current research has shown the potential for organocatalytic enantioselective nucleophilic aromatic substitution reactions. For example, the use of a cinchona alkaloid derivative as a catalyst has enabled selective C-arylation reactions, producing optically active products in high yields and with significant enantiomeric excess. researchgate.net The synthesis of optically active spiro-pyrrolidone-3,3'-oxoindole structures further demonstrates the potential in this area. researchgate.net
Future efforts will likely focus on designing new chiral catalysts and ligands that can effectively control the stereochemical outcome of reactions involving this compound. This includes the development of methods for the asymmetric synthesis of important intermediates and final products. The synthesis of chiral benzimidazolium salts, where the stereocenter is introduced by the direct aromatic substitution of a related fluoronitrobenzene with an optically pure amine, provides a blueprint for future strategies. researchgate.net
Integration with Artificial Intelligence and Machine Learning in Reaction Prediction and Optimization
The integration of artificial intelligence (AI) and machine learning (ML) is poised to revolutionize the study of this compound and its reactions. beilstein-journals.orgresearchgate.net These computational tools can be employed to predict reaction outcomes, optimize reaction conditions, and even discover novel reaction pathways. beilstein-journals.orgresearchgate.net
Researchers are developing ML models that can predict the regioselectivity of nucleophilic aromatic substitution reactions with a high degree of accuracy. researchgate.netresearchgate.net These models are trained on large datasets of experimental results and can identify complex relationships between reactants, reagents, solvents, and the resulting product distribution. nih.gov For instance, a multivariate linear regression model has been reported to make accurate predictions for the relative rate and regioselectivity of SNAr reactions based on the electrophile's structure. researchgate.net
| Research Area | Key Focus | Potential Impact |
| Novel Reaction Pathways | Exploring cycloaddition, cross-coupling, and C-H activation reactions. | Discovery of new synthetic methodologies and novel compounds. |
| Stereoselective Transformations | Designing new chiral catalysts and developing asymmetric syntheses. | Access to enantiomerically pure pharmaceuticals and agrochemicals. |
| AI and Machine Learning | Predicting reaction outcomes, optimizing conditions, and automating experiments. | Accelerated research, reduced costs, and discovery of novel reactions. |
| Advanced Functional Materials | Developing new polymers, organic zeolites, and optoelectronic materials. | Innovations in electronics, energy storage, and separations. |
| Mechanistic Studies | Elucidating complex reaction mechanisms using computational and experimental techniques. | Deeper understanding of reactivity and improved reaction design. |
Advanced Applications in Emerging Technologies (e.g., Optoelectronics, Advanced Functional Materials)
The unique electronic and physical properties of this compound and its derivatives make them promising candidates for applications in a range of emerging technologies. smolecule.com Research is increasingly focused on harnessing these properties to create advanced functional materials.
In the realm of materials science, this compound is a valuable building block for the synthesis of polymers and porous organic materials. nih.govmdpi.com Its ability to react with one or two different amines allows for the creation of flexible frameworks with potential applications in gas storage, separation, and catalysis. nih.govmdpi.com For example, porous structures formed from building blocks derived from this compound and diamine linkers have been synthesized and characterized. mdpi.com
The field of optoelectronics is another area where this compound derivatives could make a significant impact. The presence of fluorine atoms can enhance the performance of organic semiconductors, opening up possibilities for their use in devices like organic light-emitting diodes (OLEDs) and solar cells. chemimpex.com The synthesis of compounds like 4-Bromo-2,5-difluoronitrobenzene, a related compound, highlights the interest in developing materials with specific electronic properties for such applications. chemimpex.com
Further Mechanistic Studies on Complex Reaction Systems
Despite decades of research, a complete understanding of the mechanisms governing the reactions of this compound remains an active area of investigation. Future research will delve deeper into the intricate details of these reaction pathways, employing a combination of advanced experimental techniques and computational modeling.
For complex reaction systems, such as those involving multiple competing pathways or the formation of unexpected products, detailed mechanistic studies are crucial for rational reaction design and optimization. researchgate.netru.nl Researchers are using computational methods like Density Functional Theory (DFT) to calculate the stabilities of reaction intermediates and transition states, providing insights into the preferred reaction pathways. researchgate.net These theoretical calculations, when combined with experimental data from techniques like NMR spectroscopy and mass spectrometry, can provide a comprehensive picture of the reaction mechanism. ru.nlmdpi.com
A key area of focus is the elucidation of the factors that control regioselectivity in SNAr reactions. researchgate.netresearchgate.net Studies have investigated the influence of the nucleophile, solvent, and temperature on the ortho/para product ratio. researchgate.netresearchgate.net For example, the enthalpic preference for ortho-fluorine substitution has been shown to decrease as the electron-donating capability of the substituent on a phenoxide nucleophile weakens. researchgate.net Further studies will likely explore these effects in a wider range of reaction systems and with greater quantitative detail.
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of 2,4-difluoronitrobenzene, and how do they influence its reactivity in nucleophilic aromatic substitution (SNAr) reactions?
- Answer : The compound (C₆H₃F₂NO₂, MW 159.09 g/mol) has a density of 1.451 g/mL, boiling point of 203–204°C, and is insoluble in water . The fluorine atoms at the 2- and 4-positions activate the nitro-substituted benzene ring for SNAr reactions by electron-withdrawal, directing nucleophilic attack to the ortho and para positions. Stability concerns include incompatibility with strong bases and oxidizers .
Q. How can this compound be synthesized and characterized for purity in academic labs?
- Answer : A common method involves nitration of 1,3-difluorobenzene followed by purification via distillation. Characterization includes:
- HPLC : To quantify purity (e.g., >99% using 50% acetonitrile/water mobile phase) .
- Spectroscopy : ¹⁹F-NMR (δ ~ -110 ppm for ortho-F), ¹H-NMR (aromatic protons at δ 7.2–8.1 ppm), and IR (NO₂ stretch at ~1520 cm⁻¹) .
Q. What safety precautions are critical when handling this compound in laboratory settings?
- Answer : The compound is toxic (LD₅₀ oral rat: 250 mg/kg) and irritant. Use PPE (gloves, goggles), work in a fume hood, and avoid contact with bases. Store in sealed containers at room temperature . Hazard class: 6.1 (UN 2810) .
Advanced Research Questions
Q. How can Design of Experiments (DoE) optimize SNAr reaction conditions for this compound in flow chemistry?
- Answer : A DoE approach evaluates variables like residence time (0.5–3.5 min), temperature (30–70°C), and pyrrolidine equivalents (2–10) . Key steps:
- Factor screening : Use MODDE Pro or equivalent software to randomize runs and minimize bias.
- Response analysis : HPLC quantifies ortho-substituted product (target) vs. side products (e.g., over-alkylated impurities) .
- Example model : Maximizing yield (70%+) at 50°C, 2.5 min residence time, and 4 pyrrolidine equivalents .
Q. What computational methods predict the thermodynamic stability of this compound isomers?
- Answer : Composite G3MP2B3 calculations and Cox’s empirical scheme estimate gas-phase enthalpies of formation (ΔfH°). For this compound, ΔfH°(g) = -296.3 ± 1.8 kJ·mol⁻¹, compared to -288.2 kJ·mol⁻¹ for the 2,5-isomer . These models align with experimental combustion calorimetry data .
Q. How do competing reaction pathways in SNAr systems lead to data contradictions, and how can they be resolved?
- Answer : Contradictions arise from kinetic vs. thermodynamic control. For example:
- Ortho vs. para substitution : Higher temperatures (70°C) favor para products due to reversible intermediates, while lower temperatures (30°C) favor irreversible ortho attack .
- Mitigation : Use transient flow data and kinetic modeling (e.g., MATLAB or Python-based frameworks) to decouple pathways .
Q. What role does this compound play in synthesizing bioactive intermediates, and how is selectivity achieved?
- Answer : It serves as a precursor for carbazoles and acridones. Selectivity in morpholine substitution (e.g., 4-fluoro-2-morpholinoaniline) is achieved by:
- Solvent choice : Ethanol enhances nucleophilicity vs. DMSO .
- Catalysis : Imidazolidenyl carbene catalysts suppress byproducts in xanthone synthesis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
